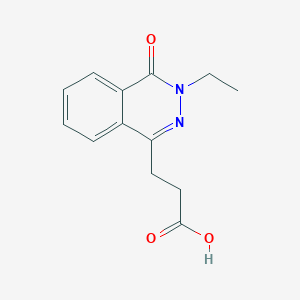

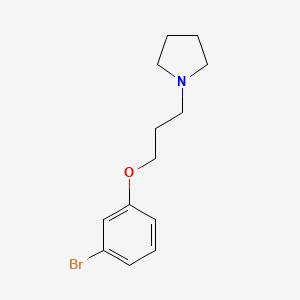

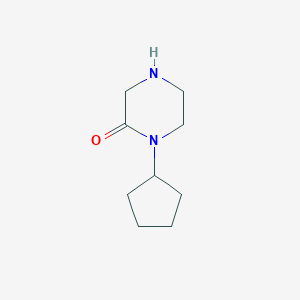

1-(3-(2-溴苯氧基)丙基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, paper describes the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes, which involves the use of brominated aromatic substrates. Similarly, paper details the synthesis of hybrid structures from 2-(2-bromophenyl)imidazo[1,2-a]pyridine, indicating the reactivity of brominated compounds in palladium-catalyzed reactions. Paper discusses the Fischer indole cyclization to create a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, which is a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized by the presence of heavy atoms like bromine, which can influence the overall geometry and electronic properties of the molecule. For example, paper discusses the coordination of pyridine derivatives to metal ions, which could be relevant to understanding the binding properties of the nitrogen-containing pyrrolidine ring in the target compound. Paper provides insights into the crystal structure of a pyrrolidine derivative, which could help infer the steric and electronic effects that the 2-bromophenoxy group might impose on the pyrrolidine ring.

Chemical Reactions Analysis

Brominated compounds are typically reactive towards various organic transformations due to the presence of the bromine atom, which can act as a good leaving group. Paper describes the synthesis of a brominated pyrazole derivative, showcasing the reactivity of bromine in substitution reactions. Paper explores the reactivity of 1H-pyrrolo[2,3-b]pyridines, which undergo various electrophilic substitutions, indicating that the bromine atom in the target compound could also undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely depending on their molecular structure. The presence of a bromine atom typically increases the molecular weight and can influence the boiling and melting points. The papers do not provide specific physical property data for "1-(3-(2-Bromophenoxy)propyl)pyrrolidine," but paper discusses the characterization of bromo-substituted pyrrolidine derivatives, which could be used to infer some of the properties of the compound . The solubility, stability, and spectroscopic properties (NMR, MS, UV-Vis, IR) of similar compounds are discussed, which are essential for understanding the behavior of the compound under different conditions.

科学研究应用

抗氧化和抗胆碱能活性

- 生物活性溴酚类化合物的合成:报道了对生物活性天然溴酚类化合物的首次合成,包括1-(3-(2-溴苯氧基)丙基)吡咯烷的衍生物。这些化合物表现出强大的抗氧化活性,并针对胆碱酶进行了测试,显示出与乙酰胆碱酶和丁酰胆碱酶的强烈相互作用,因此具有作为治疗剂的潜力 (Rezai et al., 2018)。

抗微生物活性

- 新型4-吡咯啉-3-腈吡啶衍生物的合成:对与1-(3-(2-溴苯氧基)丙基)吡咯烷相关的底物2-溴-4-(吡咯啉-1-基)吡啶-3-腈进行研究,导致开发出具有显著抗微生物活性的新型腈吡啶衍生物,可对抗各种细菌 (Bogdanowicz et al., 2013)。

新型药物化合物的开发

- 吡咯烷-2-酮和吡咯烷衍生物的合成:一项研究专注于合成一系列1-取代吡咯烷-2-酮和吡咯烷衍生物,展示了开发具有抗心律失常和降压作用的新型药物化合物的潜力 (Malawska et al., 2002)。

电致变色和离子受体性能

- 聚双吡咯的电化学合成:基于1-(3-(2-溴苯氧基)丙基)吡咯烷衍生物的衍生物,合成了一种N-连接聚双吡咯的醚类成员,展示了强大的稳定性和良好的电致变色材料性能。这项研究对于离子传感器和金属回收技术的发展具有重要意义 (Mert et al., 2013)。

用于生物活性分子的反应性吡咯烷的合成

- 反应性3-吡咯烯-2-酮的制备:从1-(3-(2-溴苯氧基)丙基)吡咯烷衍生物中合成反应性3-吡咯烯-2-酮的研究突出了它们作为生物活性吡咯烯酮和吡咯烷的起始材料的潜力,这些化合物在几种天然产物中常见 (Alves, 2007)。

作用机制

While the specific mechanism of action for 1-(3-(2-Bromophenoxy)propyl)pyrrolidine is not mentioned in the search results, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

安全和危害

未来方向

属性

IUPAC Name |

1-[3-(2-bromophenoxy)propyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-12-6-1-2-7-13(12)16-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMOMNHQDYQJEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(2-Bromophenoxy)propyl)pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)